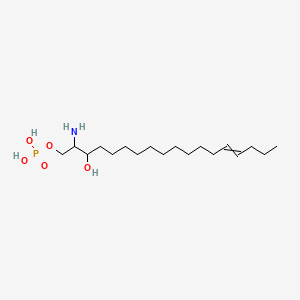

Sphingosine-1-phosphate (d18:1(14Z))

Description

BenchChem offers high-quality Sphingosine-1-phosphate (d18:1(14Z)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sphingosine-1-phosphate (d18:1(14Z)) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H38NO5P |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

(2-amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,17-18,20H,2-3,6-16,19H2,1H3,(H2,21,22,23) |

InChI Key |

ZCDSBTUVYZHMTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCCCCCCCCCCC(C(COP(=O)(O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sphingosine-1-phosphate (d18:1(14Z)): Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid that plays a pivotal role in a myriad of cellular processes, including cell proliferation, survival, migration, and immune trafficking. While the canonical form, S1P (d18:1) with a trans double bond at the 4-5 position, has been extensively studied, there is a growing interest in atypical isomers such as Sphingosine-1-phosphate (d18:1(14Z)). This technical guide provides a comprehensive overview of the structure, stereochemistry, and biological implications of S1P (d18:1(14Z)), with a particular focus on its comparison with the canonical (4E) isomer. This document details its physicochemical properties, signaling pathways, and relevant experimental protocols to serve as a valuable resource for researchers in the fields of lipid biology, signal transduction, and drug discovery.

Introduction

Sphingosine-1-phosphate is a signaling molecule that acts both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), namely S1P1-5. The balance between the levels of S1P and its metabolic precursor, ceramide, is often referred to as the "sphingolipid rheostat," which determines the fate of a cell, toggling between survival and apoptosis. The canonical S1P (d18:1) is derived from the phosphorylation of sphingosine, which features an 18-carbon chain with a trans double bond between carbons 4 and 5.

The atypical isomer, Sphingosine-1-phosphate (d18:1(14Z)), possesses a cis double bond at the 14-15 position of the carbon chain.[1] This structural alteration, while seemingly subtle, can have profound implications for the molecule's conformation, its interaction with receptors and enzymes, and consequently, its biological activity. Understanding the nuances of this atypical isomer is crucial for elucidating the full spectrum of sphingolipid signaling and for the development of targeted therapeutics.

Structure and Stereochemistry

The fundamental structure of Sphingosine-1-phosphate consists of a sphingoid base backbone, characterized by a long-chain aliphatic amino alcohol, which is phosphorylated at the C1 position. The stereochemistry of the chiral centers at C2 (amino group) and C3 (hydroxyl group) is critical for its biological activity.

Sphingosine-1-phosphate (d18:1; 4E-isomer)

The canonical and most abundant form of S1P is D-erythro-sphingosine-1-phosphate. Its systematic name is (2S,3R,4E)-2-amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate.[2][3] The "D" designation refers to the stereoconfiguration at C2, analogous to D-glyceraldehyde. The "erythro" designation indicates the relative stereochemistry of the substituents on the C2-C3 bond, where the amino and hydroxyl groups are on opposite sides in a Fischer projection. The "(4E)" denotes a trans configuration of the double bond between carbons 4 and 5.

Sphingosine-1-phosphate (d18:1(14Z)-isomer)

The atypical isomer, Sphingosine-1-phosphate (d18:1(14Z)), shares the same D-erythro stereochemistry at the C2 and C3 positions. Its systematic name is (2S,3R,14Z)-2-amino-3-hydroxyoctadec-14-en-1-yl dihydrogen phosphate.[1] The key structural difference is the presence of a cis (Z) double bond at the 14-15 position of the hydrophobic tail.[1] This introduces a kink in the aliphatic chain, which can significantly alter its physical properties and biological interactions.

Physicochemical Properties

The structural differences between the (4E) and (14Z) isomers of S1P (d18:1) are expected to influence their physicochemical properties. While comprehensive experimental data for the (14Z) isomer is limited, the following table summarizes the known and predicted properties for both molecules.

| Property | Sphingosine-1-phosphate (d18:1; 4E) | Sphingosine-1-phosphate (d18:1(14Z)) |

| Molecular Formula | C18H38NO5P | C18H38NO5P |

| Molecular Weight | 379.47 g/mol | 379.5 g/mol [1] |

| CAS Number | 26993-30-6[4] | Not available |

| Appearance | Crystalline solid[5] | Crystalline solid[1] |

| pKa | Computationally studied; varies with environment[6][7] | Not available |

| logP (predicted) | 5.24[8] | Not available |

| Solubility | Soluble in 0.3 M NaOH (approx. 4 mg/ml)[5] | Soluble in 0.3 M NaOH (approx. 4 mg/ml)[1] |

| Melting Point | Not available | Not available |

| Optical Rotation | Not available | Not available |

Signaling Pathways

S1P exerts its biological effects through a complex network of signaling pathways, primarily initiated by its binding to the S1P receptors (S1P1-5). Each receptor subtype couples to different heterotrimeric G proteins (Gi, Gq, G12/13), leading to the activation of a diverse array of downstream effectors. The structural variations in S1P isomers could potentially lead to differential receptor binding affinities and signaling outcomes.

General S1P Signaling

Upon binding of S1P to its receptors, a conformational change is induced, leading to the activation of associated G proteins. This triggers a cascade of intracellular events, including the modulation of adenylyl cyclase, phospholipase C (PLC), Rho, and Rac signaling pathways. These pathways ultimately regulate critical cellular functions such as proliferation, survival, migration, and cytoskeletal rearrangement.

Differential Signaling of S1P Isomers

The altered conformation of the alkyl chain in S1P (d18:1(14Z)) may lead to differences in how it is recognized by the binding pockets of S1P receptors. While direct comparative studies on the receptor binding profiles of the (14Z) versus the (4E) isomer are not extensively available, it is plausible that the kinked tail of the (14Z) isomer could result in altered receptor affinity, selectivity, or the stabilization of different receptor conformations, thereby biasing downstream signaling. Further research is warranted to explore these potential differences.

Experimental Protocols

The analysis and characterization of S1P isomers require sensitive and specific analytical techniques. The following section outlines a general workflow for the extraction and quantification of S1P from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

S1P Extraction from Plasma

A common method for extracting S1P from plasma involves protein precipitation followed by liquid-liquid extraction.

References

- 1. caymanchem.com [caymanchem.com]

- 2. daneshyari.com [daneshyari.com]

- 3. researchgate.net [researchgate.net]

- 4. Sphingosine-1-phosphate (d18:1) | CAS 26993-30-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Sphingosine 1-Phosphate pKa and Binding Constants: Intramolecular and Intermolecular Influences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-phosphate pKa and binding constants: intramolecular and intermolecular influences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LIPID MAPS [lipidmaps.org]

A Technical Guide to the Biological Synthesis of Atypical S1P d18:1(14Z)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological synthesis of the atypical sphingosine-1-phosphate (S1P) isoform, d18:1(14Z). This document details the enzymatic pathways, key molecular players, and analytical methodologies pertinent to the study of this unique signaling lipid. The information is curated for researchers and professionals in the fields of lipid biology, drug discovery, and molecular pathology.

Introduction to Atypical S1P d18:1(14Z)

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of cellular processes, including cell growth, proliferation, and migration.[1] The canonical and most studied form of S1P is d18:1(4E), which features a trans double bond at the 4th position of its C18 sphingoid base backbone. However, a growing body of research is shedding light on the existence and biological relevance of atypical S1P isoforms, which possess structural variations in their sphingoid base.

One such isoform is S1P d18:1(14Z), an atypical sphingolipid characterized by a cis (Z) double bond at the 14th position of the C18 backbone.[2] This structural alteration distinguishes it from the canonical S1P and suggests potentially unique biological activities and signaling properties. The presence of this atypical S1P has been notably associated with certain pathological conditions, particularly in the context of genetic disorders affecting sphingolipid metabolism.[3][4][5] Understanding the biosynthetic pathway of S1P d18:1(14Z) is therefore crucial for elucidating its physiological and pathophysiological roles.

The Biosynthetic Pathway of S1P d18:1(14Z)

The synthesis of S1P d18:1(14Z) is a multi-step process that diverges from the canonical sphingolipid synthesis pathway. The key enzymatic step that defines this atypical isoform is the introduction of the cis double bond at the 14th position of the sphingoid base, a reaction catalyzed by the enzyme Fatty Acid Desaturase 3 (FADS3).

The overall biosynthetic process can be divided into two main stages:

-

Formation of the d18:1(14Z) sphingoid base: This stage involves the de novo synthesis of a sphingoid base precursor and the subsequent desaturation by FADS3.

-

Phosphorylation to S1P d18:1(14Z): The final step involves the phosphorylation of the atypical sphingoid base by sphingosine kinases.

Formation of the d18:1(14Z) Sphingoid Base

The synthesis of the d18:1(14Z) sphingoid base is intricately linked to the canonical de novo sphingolipid synthesis pathway, particularly under conditions of dihydroceramide desaturase 1 (DEGS1) deficiency.

-

Step 1: De Novo Synthesis of Dihydroceramide: The process begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), forming 3-ketosphinganine. This is subsequently reduced to sphinganine (dihydrosphingosine). Ceramide synthases then acylate sphinganine to produce dihydroceramide.[6]

-

Step 2: The Role of DEGS1 and the FADS3 Bypass Pathway: Under normal physiological conditions, DEGS1 introduces a trans double bond at the 4th position of dihydroceramide to form ceramide, the precursor for canonical S1P. However, in cases of DEGS1 deficiency, there is an accumulation of dihydroceramide.[5] This accumulation provides the substrate for a bypass pathway involving FADS3.

-

Step 3: FADS3-mediated Desaturation: FADS3 acts as a Δ14Z-sphingoid base desaturase, introducing a cis double bond at the 14th position of the sphinganine backbone within dihydroceramide.[5] This reaction leads to the formation of a ceramide containing the atypical d18:1(14Z) sphingoid base.

Phosphorylation to S1P d18:1(14Z)

Once the ceramide containing the d18:1(14Z) sphingoid base is formed, it is further metabolized to generate the final S1P d18:1(14Z) molecule.

-

Step 4: Deacylation to d18:1(14Z) Sphingosine: Ceramidase enzymes hydrolyze the N-acyl chain from the ceramide, releasing the free d18:1(14Z) sphingosine.

-

Step 5: Phosphorylation by Sphingosine Kinases: The final step is the phosphorylation of the free d18:1(14Z) sphingosine at the 1-hydroxyl position. This reaction is catalyzed by sphingosine kinases (SphK), primarily SphK1 and SphK2, which are known to phosphorylate sphingosine and its analogs.[1][7] This phosphorylation event yields the bioactive signaling molecule, S1P d18:1(14Z).

The following diagram illustrates the proposed biosynthetic pathway of S1P d18:1(14Z), highlighting the key enzymes involved.

References

- 1. Sphingosine kinases, sphingosine 1-phosphate, apoptosis and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The atypical sphingolipid SPB 18:1(14Z);O2 is a biomarker for DEGS1 related hypomyelinating leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The atypical sphingolipid SPB 18:1(14Z);O2 is a biomarker for DEGS1 related hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss of the sphingolipid desaturase DEGS1 causes hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine kinase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Endogenous Role of Sphingosine-1-Phosphate (S1P)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document focuses on the extensively studied Sphingosine-1-Phosphate (S1P) d18:1, characterized by a trans double bond at the 4-position ((4E)-isomer). The specific isomer d18:1(14Z) is not well-characterized in the available scientific literature, and thus, the information presented herein pertains to the canonical S1P d18:1 structure.

Executive Summary

Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling sphingolipid that has emerged from being considered a mere metabolic intermediate to a critical regulator of a vast array of physiological and pathophysiological processes.[1][2] Generated by the phosphorylation of sphingosine, S1P exerts its influence both as an intracellular second messenger and, more prominently, as an extracellular ligand for a family of five specific G protein-coupled receptors (GPCRs), namely S1P1-5.[3][4] This "inside-out" signaling paradigm, where intracellularly produced S1P is secreted to act on cell surface receptors, governs fundamental events in the immune, vascular, and nervous systems.[2][5]

The tight regulation of S1P concentration, creating a steep gradient between high levels in blood and lymph and low levels in interstitial fluids, is crucial for processes such as lymphocyte trafficking, vascular development, and endothelial barrier integrity.[6][7] Dysregulation of the S1P signaling axis is implicated in a multitude of diseases, including autoimmune disorders, cancer, fibrosis, and cardiovascular disease, making it a highly attractive target for therapeutic intervention.[1][7][8] This guide provides an in-depth overview of the endogenous roles of S1P, its signaling pathways, quantitative data, and key experimental protocols for its study.

S1P Metabolism and Signaling Pathways

S1P homeostasis is maintained by a dynamic balance between its synthesis and degradation. Sphingosine, derived from the breakdown of ceramide, is phosphorylated by two sphingosine kinase isoenzymes, SphK1 and SphK2, to form S1P.[2] S1P can then be either secreted from the cell to act in a paracrine or autocrine fashion or degraded.[2] Degradation occurs via two pathways: reversible dephosphorylation back to sphingosine by S1P-specific phosphatases or irreversible cleavage by S1P lyase.[2]

The majority of S1P's biological effects are mediated by its five receptors (S1P1-5), which couple to various heterotrimeric G proteins to initiate downstream signaling cascades.[4]

-

S1P1: Couples exclusively to Gi/o, leading to the activation of PI3K-Akt and Ras-MAPK pathways, promoting cell survival and migration.[4][9]

-

S1P2 and S1P3: Couple to Gi/o, Gq, and G12/13, activating a broader range of effectors including phospholipase C (PLC), which mobilizes intracellular calcium, and the Rho GTPase pathway, which influences cytoskeletal dynamics.[4][10]

-

S1P4 and S1P5: Primarily couple to Gi/o and G12/13 and are more restricted in their expression, mainly to immune and nervous system cells.[3][5]

Intracellularly, S1P has also been shown to have receptor-independent functions, such as inhibiting histone deacetylases (HDACs).[5][8]

Key Endogenous Roles of S1P

Immune System Regulation

S1P is a master regulator of lymphocyte trafficking.[7][11] A high concentration of S1P in the blood and lymph acts as a chemoattractant, guiding lymphocytes to egress from lymphoid organs (like the thymus and lymph nodes) where S1P levels are low.[11] This S1P gradient is essential for immune surveillance and response. The S1P1 receptor is critical for this process, and its modulation is the basis for therapies used in autoimmune diseases like multiple sclerosis.[2][3]

Vascular System Development and Integrity

S1P signaling plays a crucial role in the formation and stabilization of blood vessels.[4] Through the S1P1 receptor on endothelial cells, S1P enhances cell-cell adhesion by stabilizing VE-cadherin at adherens junctions, thereby promoting endothelial barrier integrity.[4] It is also vital for angiogenesis (the formation of new blood vessels) during development and in adults.[2][5]

Pathophysiological Roles

-

Cancer: The S1P axis is frequently dysregulated in cancer. SphK1 is overexpressed in many tumors, leading to increased S1P levels that promote tumor growth, proliferation, migration, and resistance to therapy.[1][5][7]

-

Inflammation and Autoimmunity: By controlling immune cell movement, S1P is central to inflammatory processes.[7][10] Modulators that block S1P receptors trap lymphocytes in lymph nodes, preventing them from reaching sites of inflammation, which is a therapeutic strategy for autoimmune diseases.[12]

-

Fibrosis: S1P signaling has been implicated in the development of fibrosis in various organs by promoting the activation and proliferation of fibroblasts.[13]

Quantitative Data

Quantitative analysis is essential for understanding S1P's role in biological systems. This includes determining its concentration in various matrices and its activity at its receptors.

Table 1: S1P Receptor Binding & Activation Data

| Parameter | Receptor | Value | Cell Type / System | Reference |

| EC50 | S1P2 | 8 nM | TAg-Jurkat cells | [10] |

| EC50 | S1P3 | 11 nM | TAg-Jurkat cells | [10] |

| EC50 | S1P1 | ~25 nM | S1P1-EGFP Redistribution Assay | [9] |

Table 2: Typical Endogenous S1P Concentrations

| Biological Matrix | Concentration | Notes | Reference |

| Human Plasma | 1 ± 0.09 µM | Measured by LC-MS (Q-Tof) | [14] |

| Human Serum | ~Double plasma levels | Platelet activation during coagulation releases S1P. | [15] |

| Bioactive Plasma S1P | ~10 nM | The fraction of total S1P available to activate receptors. | [13] |

Table 3: Example LC-MS/MS Parameters for S1P Quantification

| Parameter | Value | Reference |

| Chromatography | ||

| Column | Agilent Eclipse Plus C18 (2.1 mm × 50 mm, 5 µm) | [16] |

| Mobile Phase A | Water + 0.1% Formic Acid | [16] |

| Mobile Phase B | Methanol + 0.1% Formic Acid | [16] |

| Flow Rate | 500 µL/min | [16] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [17][18] |

| MS System | Triple Quadrupole (QqQ) or Q-Tof | [14][17] |

| SRM Transition (S1P) | m/z 380.3 → 264.2 | [19] |

| SRM Transition (IS) | m/z 368.3 → 270.2 (for C17-dhS1P) | [19] |

| Linearity Range | 25–600 ng/mL | [16] |

Experimental Protocols

Studying S1P requires robust methodologies for its quantification and the assessment of its functional activity.

Protocol: Quantification of S1P in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive S1P quantification due to its high specificity.[17][18][20] This protocol describes a common protein precipitation method.

Materials:

-

Plasma samples collected with an anticoagulant (e.g., EDTA).

-

Ice-cold methanol.

-

Internal Standard (IS) solution: d7-S1P or C17-S1P in methanol (e.g., 30 nM).[14][20]

-

Microcentrifuge tubes (1.5 mL).

-

Vortex mixer and refrigerated centrifuge.

-

LC-MS/MS system.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 20 µL of the plasma sample.[16]

-

Add 200 µL of ice-cold methanol containing the internal standard.[16][20] This step serves to precipitate proteins and extract the lipid.

-

Vortex the mixture vigorously for 60 seconds.[20]

-

Incubate the samples on ice for 20 minutes to enhance protein precipitation.[20]

-

Centrifuge at 17,000 x g for 10 minutes at 4°C.[20]

-

-

Extraction:

-

Carefully collect the supernatant, which contains the extracted S1P, and transfer it to a new tube or an HPLC vial for analysis.[20]

-

-

LC-MS/MS Analysis:

-

Inject an aliquot (e.g., 1-20 µL) of the supernatant into the LC-MS/MS system.[16][19]

-

Perform chromatographic separation using a C18 reverse-phase column and a gradient elution with mobile phases typically consisting of water and methanol with a formic acid modifier.[16]

-

Detect S1P and the IS using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[17]

-

Quantify the S1P concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix (e.g., 4% BSA).[14][16]

-

References

- 1. Sphingosine-1-phosphate signaling and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate: the Swiss army knife of sphingolipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine 1 phosphate (S1P) - biocrates [biocrates.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. LIPID MAPS [lipidmaps.org]

- 11. The role of sphingosine-1-phosphate in the development and progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]

- 13. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Canonical Sphingosine-1-Phosphate (d18:1)

A Note on Sphingosine-1-Phosphate (d18:1(14Z)) : Extensive research has revealed a significant lack of publicly available scientific literature and data regarding the biological activity, signaling pathways, and receptor binding affinities of the atypical isomer, Sphingosine-1-Phosphate (d18:1(14Z)). Consequently, a direct comparative analysis with the canonical form is not feasible at this time. This guide will focus on the well-characterized canonical Sphingosine-1-Phosphate (d18:1), providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Canonical Sphingosine-1-Phosphate (d18:1)

Canonical Sphingosine-1-Phosphate (S1P, d18:1) is a bioactive signaling sphingolipid that plays a critical role in a myriad of physiological and pathophysiological processes.[1] As a ligand for a family of five G protein-coupled receptors (GPCRs), S1P receptors 1-5 (S1PR1-5), it modulates fundamental cellular responses including proliferation, migration, survival, and differentiation.[2] The pleiotropic effects of S1P are central to the regulation of the immune, cardiovascular, and central nervous systems.[3] Dysregulation of S1P signaling has been implicated in various diseases, making its receptors promising therapeutic targets.[4]

Data Presentation: Quantitative Insights into S1P (d18:1) Activity

The following tables summarize key quantitative data regarding the interaction of canonical S1P (d18:1) with its receptors and the subsequent G-protein coupling.

Table 1: Receptor Binding Affinities of Canonical S1P (d18:1)

| Receptor | Ligand | Assay Type | Cell Line/System | Kd (nM) | EC50 (nM) | Reference |

| S1PR1 | S1P (d18:1) | [35S]GTPγS Binding | CHO cells | - | 0.39 | [5] |

| S1PR2 | S1P (d18:1) | Radioligand Binding | - | - | - | [6] |

| S1PR3 | S1P (d18:1) | [35S]GTPγS Binding | HEK293 cells | - | - | |

| S1PR4 | S1P (d18:1) | [35S]GTPγS Binding | CHO cells | - | 56 | [5] |

| S1PR5 | S1P (d18:1) | [35S]GTPγS Binding | CHO cells | - | 0.98 | [5] |

Note: Specific Kd and EC50 values can vary depending on the assay conditions and cell type used.

Table 2: G-Protein Coupling of S1P Receptors

| Receptor | Primary G-Protein Coupled | Downstream Effectors | Reference |

| S1PR1 | Gi/o | PI3K/Akt, MAPK/ERK, Rac | [7][8] |

| S1PR2 | G12/13, Gq, Gi/o | RhoA, PLC, Rac (inhibition) | [7][9] |

| S1PR3 | Gq, G12/13, Gi/o | PLC, RhoA, PI3K/Akt | [9] |

| S1PR4 | Gi/o, G12/13 | - | [10] |

| S1PR5 | Gi/o, G12/13 | - | [10] |

Signaling Pathways of Canonical S1P (d18:1)

Upon binding to its cognate receptors, S1P initiates a cascade of intracellular signaling events that dictate cellular responses. The specific pathway activated is dependent on the receptor subtype expressed and the cellular context.

PI3K/Akt Signaling Pathway

Activation of S1P receptors, particularly S1PR1, often leads to the engagement of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[11] This pathway is crucial for promoting cell survival, proliferation, and growth.

References

- 1. Signal Transduction of Sphingosine-1-Phosphate G Protein—Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sphingosine-1-phosphate and its receptors: structure, signaling, and influence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Cis-Double Bond in Sphingosine-1-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of physiological and pathophysiological processes, including immune cell trafficking, vascular development, and neuronal signaling. Its actions are primarily mediated through a family of five high-affinity G protein-coupled receptors (GPCRs), S1P1-5. The structural integrity of S1P, particularly the stereochemistry of its C4-C5 double bond, is a key determinant of its biological activity. While the naturally occurring isomer possesses a trans configuration, the study of the cis isomer provides invaluable insights into the stringent structural requirements for receptor binding and activation. This technical guide delves into the physiological function of the cis-double bond in S1P, summarizing the current understanding of its impact on receptor interaction and downstream signaling, and provides detailed experimental protocols for its investigation.

Introduction to Sphingosine-1-Phosphate Signaling

Sphingosine-1-phosphate is a bioactive lipid mediator that is abundant in blood and lymph.[1] It plays a crucial role in regulating a wide array of cellular processes, including cell proliferation, survival, migration, and differentiation.[2] The physiological effects of S1P are transduced by the S1P receptor family (S1P1-5), which are expressed in a tissue-specific manner and couple to various G proteins to initiate downstream signaling cascades.[3] For instance, S1P1 is essential for the egress of lymphocytes from lymphoid organs, a process that is fundamental to adaptive immunity.[4]

The structure of S1P features a polar head group containing a phosphate moiety and a long hydrophobic tail. A critical feature of this tail is the double bond between carbons 4 and 5. In the endogenous, biologically active form of S1P, this double bond is in the trans (or E) configuration. This specific geometry is crucial for the molecule to adopt the correct conformation to fit into the binding pocket of its receptors.

The Physiological Significance of the Double Bond Geometry

While the native S1P contains a trans-double bond, the synthesis and study of the cis (or Z) isomer have illuminated the strict stereochemical requirements for S1P receptor activation. The geometry of this double bond significantly influences the overall shape of the lipid backbone, which in turn affects its ability to bind to and activate S1P receptors.

Molecular modeling studies of sphingomyelin, a precursor to S1P, have shown that the trans configuration of the C4-C5 double bond is critical for the formation of ordered membrane domains.[5] This configuration allows for tighter packing of the lipid molecules.[5] In contrast, a cis double bond introduces a kink in the hydrocarbon chain, which would disrupt this packing and alter the presentation of the molecule at the cell surface where the S1P receptors are located.

Although direct comparative studies on the physiological functions of cis-S1P are limited in publicly available literature, the synthesis of S1P stereoisomers and analogs has been a subject of research to understand the structure-activity relationships for S1P receptors.[6]

Quantitative Analysis of Receptor Binding and Activation

To date, comprehensive quantitative data directly comparing the binding affinities and activation potentials of cis-S1P versus trans-S1P across all five S1P receptors are not extensively available in the public domain. However, the available research on S1P analogs and structural biology of the receptors provides a framework for understanding the importance of the double bond's stereochemistry.

The binding pocket of S1P receptors is a long, hydrophobic channel that accommodates the lipid tail of S1P.[1][7] The trans configuration of the double bond allows the hydrocarbon chain to adopt a relatively linear conformation, which is thought to be optimal for insertion into this binding pocket. A cis double bond would force the lipid tail into a bent conformation, which would likely result in a steric clash with the amino acid residues lining the binding pocket, leading to reduced binding affinity and, consequently, diminished receptor activation.

The following table summarizes the known G-protein coupling profiles of the five S1P receptors, which is essential for designing downstream functional assays.

| Receptor | G-Protein Coupling | Key Physiological Functions |

| S1P1 | Gi/o | Lymphocyte egress, endothelial barrier function, vascular development.[4] |

| S1P2 | Gi/o, Gq, G12/13 | Inhibition of cell migration, vascular tone regulation, auditory function. |

| S1P3 | Gi/o, Gq, G12/13 | Cardiac function, vascular permeability, bronchoconstriction. |

| S1P4 | Gi/o, G12/13 | Immune cell regulation, particularly in hematopoietic and lymphoid tissues.[8] |

| S1P5 | Gi/o, G12/13 | Natural killer (NK) cell trafficking, oligodendrocyte biology.[9] |

Experimental Protocols

Investigating the physiological function of the cis-double bond in S1P requires a combination of chemical synthesis, in vitro receptor binding and functional assays, and cell-based assays.

Synthesis of S1P Isomers

The synthesis of specific stereoisomers of S1P is a prerequisite for their biological evaluation. While detailed synthetic schemes are beyond the scope of this guide, the general approach involves stereoselective synthesis of the sphingosine backbone with either a cis or trans double bond, followed by phosphorylation of the primary hydroxyl group.[6]

Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the binding affinity of unlabeled ligands, such as cis-S1P, to their receptors.

Protocol: Competitive Radioligand Binding Assay for S1P Receptors [10]

-

Materials:

-

Membrane preparations from cells overexpressing a specific S1P receptor subtype.

-

Radiolabeled S1P (e.g., [32P]S1P or [3H]S1P).[10]

-

Unlabeled trans-S1P (for standard curve).

-

Unlabeled cis-S1P (test compound).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.5).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate a fixed concentration of radiolabeled S1P with the receptor-containing membranes in the presence of increasing concentrations of unlabeled cis-S1P or trans-S1P.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantify the amount of bound radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for cis-S1P and trans-S1P using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

This assay measures the activation of G proteins upon receptor stimulation.

Protocol: [35S]GTPγS Binding Assay

-

Materials:

-

Membrane preparations from cells overexpressing a specific S1P receptor subtype.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

cis-S1P and trans-S1P.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1 µM GDP, pH 7.5).

-

-

Procedure:

-

Incubate the membranes with increasing concentrations of cis-S1P or trans-S1P in the presence of [35S]GTPγS.

-

After incubation, separate the membrane-bound [35S]GTPγS from the free form by filtration.

-

Quantify the bound radioactivity.

-

-

Data Analysis:

-

Plot the amount of bound [35S]GTPγS against the ligand concentration to generate a dose-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect).

-

This assay is particularly relevant for studying the effects of S1P isomers on immune cell trafficking.

Protocol: Lymphocyte Migration Assay [11]

-

Materials:

-

Lymphocytes (e.g., primary T cells or a lymphocyte cell line).

-

Transwell inserts with a permeable membrane (e.g., 5 µm pore size).

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

-

cis-S1P and trans-S1P.

-

-

Procedure:

-

Place the Transwell inserts into a 24-well plate.

-

Add chemotaxis buffer containing different concentrations of cis-S1P or trans-S1P to the lower chamber.

-

Add a suspension of lymphocytes to the upper chamber of the insert.

-

Incubate for a period sufficient to allow migration (e.g., 2-4 hours) at 37°C.

-

Count the number of cells that have migrated to the lower chamber.

-

-

Data Analysis:

-

Plot the number of migrated cells against the ligand concentration to assess the chemotactic response.

-

Visualizations of Signaling Pathways and Experimental Workflows

S1P Signaling Pathway

The following diagram illustrates the general signaling pathway of S1P upon binding to its receptors.

Caption: Generalized S1P signaling pathway upon receptor binding.

Experimental Workflow for S1P Analog Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of S1P isomers.

Caption: Workflow for evaluating cis- and trans-S1P isomers.

Conclusion

References

- 1. biorxiv.org [biorxiv.org]

- 2. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Design, Synthesis, and Biological Evaluation of Sphingosine1-Phosphate Receptor (S1PR) Agonists | Semantic Scholar [semanticscholar.org]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Importance of the Sphingosine Base Double-Bond Geometry for the Structural and Thermodynamic Properties of Sphingomyelin Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syntheses of sphingosine-1-phosphate stereoisomers and analogues and their interaction with EDG receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingosine-1-phosphate receptors control B-cell migration through signaling components associated with primary immunodeficiencies, chronic lymphocytic leukemia, and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Subcellular Landscape of Atypical Sphingolipids: A Technical Guide for Researchers

An In-depth Exploration of the Cellular Localization, Analysis, and Signaling of Unconventional Sphingolipid Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of atypical sphingolipids, a class of lipids increasingly implicated in a range of physiological and pathological processes. Understanding the precise subcellular distribution of these molecules is critical for elucidating their functions and for the development of novel therapeutic strategies. This document details the current knowledge on the localization of key atypical sphingolipids, provides in-depth experimental protocols for their study, and visually represents their known signaling pathways.

Introduction to Atypical Sphingolipids

Sphingolipids are a diverse class of lipids that are integral components of cellular membranes and play crucial roles in signal transduction. Atypical sphingolipids deviate from the canonical structures, often lacking the characteristic C1-hydroxyl group, which has profound implications for their metabolism and function. Two of the most studied classes of atypical sphingolipids are 1-deoxysphingolipids (deoxySLs) and sphingosine-1-phosphate (S1P). Unlike their canonical counterparts, deoxySLs cannot be degraded through the canonical catabolic pathway, leading to their accumulation and associated cellular toxicity.[1] S1P, while a metabolite of canonical sphingosine, acts as a potent signaling molecule both intracellularly and extracellularly through its own set of receptors. The distinct cellular roles of these atypical sphingolipids are intrinsically linked to their specific subcellular localizations.

Cellular Localization of Atypical Sphingolipids

The subcellular distribution of atypical sphingolipids is a key determinant of their biological activity. Advanced analytical techniques have begun to unravel the specific organelles and membrane domains where these lipids accumulate and exert their effects.

1-Deoxysphingolipids (deoxySLs)

1-Deoxysphingolipids, including 1-deoxysphinganine (doxSA), are primarily synthesized in the endoplasmic reticulum (ER) when serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[2] From the ER, these lipids traffic to other organelles, with a notable accumulation in mitochondria.[3]

Table 1: Quantitative Distribution of 1-Deoxysphingolipids in Subcellular Fractions

| Subcellular Fraction | Relative Abundance of DeoxySLs | Key Findings & Citations |

| Mitochondria | High | DeoxySLs localize to mitochondria, leading to fragmentation and dysfunction.[3] This localization is considered a key contributor to their neurotoxicity.[4] The N-acylated metabolites, 1-deoxydihydroceramides, are thought to be the primary species accumulating in mitochondria.[5] |

| Endoplasmic Reticulum (ER) | Moderate to High | As the site of synthesis, the ER contains a significant pool of deoxySLs. Accumulation in the ER can induce ER stress.[2] |

| Golgi Apparatus | Moderate | DeoxySLs have been observed to co-localize with Golgi markers, suggesting their transit through this organelle.[1] |

| Plasma Membrane | Low | Studies using fluorescently tagged deoxySLs have shown a lack of prominent localization at the plasma membrane.[1] |

| Lysosomes | Low / Accumulation under stress | While not a primary site of localization, deoxySLs can accumulate in lysosomes under conditions of cellular stress, potentially impairing lysosomal function.[6] |

Sphingosine-1-Phosphate (S1P)

The localization of S1P is more dynamic and is tightly regulated by the subcellular distribution of its synthesizing enzymes, sphingosine kinases (SphK1 and SphK2), and its receptors (S1PRs). S1P can act as an intracellular second messenger or be secreted to signal in a paracrine or autocrine manner.

Table 2: Subcellular Localization and Signaling Hubs of Sphingosine-1-Phosphate

| Subcellular Location | Key Enzymes/Receptors | Functional Significance & Citations |

| Cytosol/Plasma Membrane | SphK1, S1PRs | SphK1 is predominantly cytosolic but can translocate to the plasma membrane upon stimulation, leading to S1P production and "inside-out" signaling through cell surface S1PRs.[7] |

| Endoplasmic Reticulum (ER) | SphK2, S1P Lyase, S1P Phosphatases | The ER is a major site of S1P metabolism, where it can be synthesized by SphK2 or degraded by S1P lyase and phosphatases, thus controlling intracellular S1P levels.[8][9] |

| Nucleus | SphK2 | Nuclear SphK2 generates S1P that can regulate gene expression and other nuclear processes.[7] |

| Mitochondria | SphK2 | Mitochondrial S1P is involved in regulating mitochondrial function and apoptosis.[10] |

| Extracellular Space | S1PRs | Secreted S1P acts as a ligand for G protein-coupled S1P receptors on the cell surface, activating a multitude of downstream signaling pathways.[8][11] |

Experimental Protocols for Studying Atypical Sphingolipid Localization

A variety of advanced techniques are employed to determine the subcellular localization of atypical sphingolipids. These methods range from fluorescence microscopy of tagged lipids to mass spectrometry-based approaches that provide quantitative and spatial information.

Fluorescence Microscopy with Alkyne-Tagged Sphingolipids

This method allows for the visualization of sphingolipid localization in fixed or living cells. It involves the metabolic incorporation of a sphingolipid analog containing a small, bioorthogonal alkyne tag, followed by a "click" reaction with a fluorescently labeled azide.

Protocol: Click Chemistry-Based Fluorescence Imaging of Atypical Sphingolipids

-

Cell Culture and Labeling:

-

Plate cells on glass-bottom dishes or coverslips.

-

Incubate cells with an alkyne-tagged atypical sphingolipid precursor (e.g., alkyne-doxSA) at a concentration of 1-10 µM in serum-free or low-serum medium for a desired period (e.g., 1-24 hours) to allow for metabolic incorporation.

-

-

Fixation and Permeabilization:

-

Wash cells three times with phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 or 0.5% saponin in PBS for 10 minutes.

-

Wash cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail. A typical cocktail includes:

-

Fluorescent azide (e.g., Alexa Fluor 488 azide) at 2-5 µM.

-

Copper(II) sulfate (CuSO₄) at 100-200 µM.

-

A reducing agent, such as sodium ascorbate, at 1-5 mM.

-

A copper chelator/ligand, such as TBTA or THPTA, to improve reaction efficiency and reduce cytotoxicity (if performing on live cells, though this protocol is for fixed cells).

-

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash cells three times with PBS.

-

If desired, counterstain for specific organelles using fluorescently labeled antibodies (immunofluorescence) or organelle-specific dyes (e.g., MitoTracker for mitochondria, DAPI for the nucleus).

-

-

Imaging:

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Image the cells using a confocal or widefield fluorescence microscope with appropriate filter sets for the chosen fluorophore(s).

-

Subcellular Fractionation Coupled with Mass Spectrometry

This quantitative approach involves the separation of cellular organelles by differential centrifugation followed by the extraction and quantification of lipids from each fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Subcellular Fractionation and Quantification of Atypical Sphingolipids

-

Cell Homogenization:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle until approximately 80-90% of the cells are lysed, as monitored by microscopy.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet the nuclei and unbroken cells (P1).

-

Carefully collect the supernatant (S1) and transfer it to a new tube.

-

Centrifuge the S1 fraction at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria (P2).

-

Collect the supernatant (S2) and centrifuge it at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi) (P3).

-

The final supernatant is the cytosolic fraction (S3).

-

Wash each pellet with homogenization buffer to minimize cross-contamination.

-

-

Lipid Extraction:

-

To each subcellular fraction, add an internal standard mix containing known amounts of deuterated or odd-chain length atypical sphingolipid standards.

-

Perform a lipid extraction using a modified Bligh-Dyer or Folch method with a solvent system such as chloroform:methanol.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample onto a reverse-phase or HILIC liquid chromatography column to separate the different lipid species.

-

Perform mass spectrometric analysis using a triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or selected ion monitoring (SIM) mode to specifically detect and quantify the atypical sphingolipids of interest based on their mass-to-charge ratio and fragmentation patterns.[12][13]

-

MALDI Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI allows for the label-free visualization of the spatial distribution of lipids directly in tissue sections, providing valuable information on their localization within complex biological samples.

Protocol: MALDI Mass Spectrometry Imaging of Atypical Sphingolipids in Tissues

-

Tissue Preparation:

-

Rapidly freeze fresh tissue samples in liquid nitrogen or on a cold block to preserve their morphology and lipid composition.

-

Section the frozen tissue at a thickness of 10-20 µm using a cryostat and thaw-mount the sections onto conductive microscope slides (e.g., ITO-coated slides).

-

-

Matrix Application:

-

Data Acquisition:

-

Place the slide in the MALDI mass spectrometer.

-

Define the region of interest for imaging.

-

Acquire mass spectra in a grid-like pattern across the tissue section. The laser is fired at each spot, and the resulting ions are analyzed by the mass spectrometer.[16]

-

-

Data Analysis:

-

Generate ion images by plotting the intensity of a specific m/z value (corresponding to the atypical sphingolipid of interest) at each x, y coordinate of the measurement.

-

The resulting image will show the spatial distribution of the selected lipid within the tissue section.

-

It is often necessary to correlate the MALDI-MSI data with histological staining (e.g., H&E staining) of an adjacent tissue section to identify the anatomical structures corresponding to the observed lipid distributions.

-

Signaling Pathways of Atypical Sphingolipids

The distinct subcellular localization of atypical sphingolipids dictates their involvement in specific signaling cascades.

1-Deoxysphingolipid Signaling

The signaling pathways initiated by deoxySLs are less well-defined compared to S1P but are emerging as critical mediators of their cytotoxic effects. Their accumulation, particularly in mitochondria and the ER, triggers stress responses and disrupts cellular homeostasis.

Caption: 1-Deoxysphingolipid synthesis and downstream signaling pathways.

Sphingosine-1-Phosphate Signaling

S1P signaling is multifaceted, involving both intracellular targets and a family of five G protein-coupled receptors (S1PR1-5) on the cell surface. The "inside-out" signaling paradigm, where intracellularly produced S1P is exported to act on cell surface receptors, is a hallmark of S1P biology.

Caption: Overview of sphingosine-1-phosphate (S1P) "inside-out" signaling.

Implications for Drug Development

The distinct subcellular localization and signaling pathways of atypical sphingolipids present novel opportunities for therapeutic intervention.

-

Targeting DeoxySL Synthesis and Accumulation: Inhibitors of serine palmitoyltransferase or enhancers of deoxySL clearance could be explored for diseases associated with their accumulation, such as hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic neuropathy.

-

Modulating S1P Signaling: The S1P signaling axis is already a successful drug target. Fingolimod (Gilenya), an S1P receptor modulator, is an approved treatment for multiple sclerosis. A deeper understanding of the subcellular-specific roles of S1P and its synthesizing enzymes could lead to the development of more targeted therapies with fewer side effects for a range of conditions, including autoimmune diseases, cancer, and fibrosis.

Conclusion

The study of the cellular localization of atypical sphingolipids is a rapidly evolving field. As analytical technologies become more sensitive and sophisticated, our understanding of the precise subcellular distribution and dynamics of these molecules will continue to grow. This knowledge is fundamental to unraveling their complex roles in health and disease and will pave the way for the development of innovative therapeutic strategies that target specific pools of these potent lipid mediators. This technical guide provides a solid foundation for researchers entering this exciting area of investigation.

References

- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 2. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy [jci.org]

- 9. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Sphingosine-1-Phosphate (d18:1(14Z)) Signaling Pathways: An In-depth Technical Guide

A Note on the Specificity of the (14Z) Isomer: Extensive literature review reveals a significant lack of specific research on the Sphingosine-1-Phosphate (S1P) d18:1(14Z) isomer. This atypical sphingolipid is characterized by a cis double bond at the 14-15 position, in contrast to the common d18:1 S1P which has a trans double bond at the 4-5 position.[1] The vast majority of published data pertains to the canonical S1P d18:1. Therefore, this guide will focus on the well-characterized signaling pathways of S1P d18:1, while acknowledging the current knowledge gap regarding the specific (14Z) isomer. The principles, pathways, and experimental protocols detailed herein provide the foundational framework for investigating novel S1P analogs like d18:1(14Z).

Introduction to Sphingosine-1-Phosphate Signaling

Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that plays a pivotal role in a multitude of physiological and pathological processes.[2][3] It functions both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[4][5] The signaling cascades initiated by S1P are crucial for regulating cellular processes such as proliferation, migration, survival, and differentiation.[6] Consequently, the S1P signaling axis is a key modulator of the immune, vascular, and central nervous systems.[7][8] The dynamic balance between S1P and its metabolic precursors, ceramide and sphingosine, is a critical determinant of cell fate, often referred to as the "sphingolipid rheostat".[9]

S1P Metabolism and Transport

The cellular and circulating levels of S1P are tightly regulated by a series of enzymatic reactions governing its synthesis and degradation.

Synthesis: S1P is synthesized from sphingosine, a product of ceramide hydrolysis, through the action of two sphingosine kinases, SphK1 and SphK2.[9][10] SphK1 is primarily cytosolic and translocates to the plasma membrane upon activation, while SphK2 is predominantly found in the nucleus.[11]

Degradation: S1P can be either reversibly dephosphorylated back to sphingosine by S1P-specific phosphatases (SPP1 and SPP2) and nonspecific lipid phosphatases, or irreversibly cleaved by S1P lyase into hexadecenal and phosphoethanolamine.[9][12][13]

Transport: Intracellularly generated S1P can be exported to the extracellular space by specific transporters, such as SPNS2.[12] In the bloodstream, S1P is primarily bound to chaperone proteins, with the majority associated with high-density lipoprotein (HDL) and the remainder with albumin.[14][15]

Figure 1. Overview of Sphingosine-1-Phosphate Metabolism.

S1P Receptors and Downstream Signaling

S1P exerts its extracellular effects by binding to five distinct S1P receptors (S1P1-5), which couple to various heterotrimeric G proteins to initiate downstream signaling cascades.[5][6] The expression pattern of these receptors varies across different cell types, leading to diverse cellular responses.[16]

-

S1P1: Exclusively couples to Gi/o, leading to the activation of the PI3K-Akt pathway and the small GTPase Rac, while inhibiting adenylyl cyclase.[6] This receptor is crucial for immune cell trafficking and vascular integrity.[2][6]

-

S1P2: Couples to Gi/o, Gq, and G12/13.[6] Activation of S1P2 can lead to the activation of Rho and phospholipase C (PLC).[6]

-

S1P3: Couples to Gi/o and Gq, stimulating PLC and intracellular calcium mobilization.[17]

-

S1P4: Primarily couples to Gi/o and G12/13 and is mainly expressed in hematopoietic and lymphoid tissues.[16]

-

S1P5: Couples to Gi/o and G12/13 and is predominantly found in the central nervous system and natural killer cells.[16]

The activation of these G proteins triggers a complex network of downstream effectors, including:

-

Phospholipase C (PLC): Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.[6]

-

PI3K-Akt Pathway: Promotes cell survival and proliferation.[6]

-

Ras-MAPK Pathway: Regulates gene expression and cell growth.[18]

-

Rho and Rac GTPases: Control cytoskeletal dynamics, cell migration, and adhesion.[6]

-

Adenylyl Cyclase: Its inhibition by Gi/o leads to decreased intracellular cAMP levels.[6]

Figure 2. Simplified S1P Receptor Signaling Pathways.

Quantitative Data on S1P d18:1 Signaling

The following tables summarize key quantitative parameters for the interaction of S1P d18:1 with its receptors.

Table 1: Receptor Binding Affinities (Kd/Ki)

| Receptor | Ligand | Kd/Ki (nM) | Cell Type/System | Reference |

| S1P1 | S1P | ~10 | Lymphocytes (in plasma) | [12] |

| S1P1 | S1P | 49.8 ± 13.3 | Computational Model | [19] |

Table 2: Receptor Activation (EC50)

| Receptor | Response Measured | EC50 (nM) | Cell Type/System | Reference |

| S1P2 | Ca2+ mobilization | 8 | TAg-Jurkat cells | [17] |

| S1P3 | Ca2+ mobilization | 11 | TAg-Jurkat cells | [17] |

Experimental Protocols

A variety of in vitro and cell-based assays are employed to investigate S1P signaling pathways.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of unlabeled ligands to S1P receptors by measuring their ability to compete with a radiolabeled S1P analog.

Protocol Outline:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human S1P receptor of interest.

-

Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [33P]-S1P.

-

Add increasing concentrations of the unlabeled competitor ligand (e.g., S1P d18:1 or d18:1(14Z)).

-

The assay buffer typically contains 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA, pH 7.5.[20]

-

-

Incubation and Filtration:

-

Incubate the reaction mixture for 60 minutes at room temperature to reach equilibrium.

-

Rapidly separate bound from free radioligand by filtration through a glass fiber filter plate using a cell harvester.

-

-

Detection and Data Analysis:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Figure 3. Workflow for a Radioligand Competitive Binding Assay.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from cells expressing the S1P receptor of interest as described above.

-

Assay Reaction:

-

Incubate the membranes with increasing concentrations of the agonist (e.g., S1P d18:1).

-

Add a fixed concentration of [35S]GTPγS in an assay buffer containing GDP.

-

-

Incubation and Termination:

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration.

-

-

Detection and Analysis:

-

Quantify the amount of [35S]GTPγS bound to the membranes.

-

Plot the specific binding against the agonist concentration to determine the EC50 and Emax values.

-

Western Blot Analysis for Downstream Effectors

This technique is used to detect the activation of downstream signaling molecules, such as the phosphorylation of kinases like ERK and Akt.

Protocol Outline:

-

Cell Stimulation:

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analyze the band intensities to quantify the level of protein phosphorylation relative to a total protein or loading control.

-

Physiological and Pathophysiological Roles

S1P signaling is integral to numerous physiological processes, and its dysregulation is implicated in a range of diseases.

-

Immune System: S1P is a master regulator of lymphocyte trafficking, with the S1P gradient between lymphoid organs and the blood being essential for immune cell egress.[2][8]

-

Vascular System: S1P signaling maintains vascular integrity, regulates vascular tone, and promotes angiogenesis.[6][15]

-

Central Nervous System: S1P plays roles in neurogenesis and the regulation of neural progenitor cell proliferation and migration.[6]

-

Pathology: Dysregulated S1P signaling is associated with autoimmune diseases (e.g., multiple sclerosis), cancer, fibrosis, and cardiovascular diseases.[3][7][8]

Conclusion and Future Directions

The Sphingosine-1-phosphate signaling network is a complex and vital system that governs a wide array of cellular and organismal functions. While the signaling pathways of the canonical S1P d18:1 isomer are well-documented, there is a clear and significant gap in our understanding of atypical isomers such as d18:1(14Z). Future research should be directed towards characterizing the unique biochemical and physiological properties of this and other S1P variants. Key areas of investigation should include:

-

Receptor Binding and Selectivity: Determining the binding affinities and specificities of S1P d18:1(14Z) for the five S1P receptors.

-

Downstream Signaling Activation: Elucidating whether the (14Z) isomer activates distinct downstream signaling pathways or modulates the canonical pathways in a unique manner.

-

Physiological and Pathological Relevance: Investigating the endogenous presence and potential roles of S1P d18:1(14Z) in health and disease.

The experimental protocols and foundational knowledge presented in this guide for S1P d18:1 provide a robust framework for embarking on these important future investigations. A deeper understanding of the nuances of signaling by different S1P isomers holds the potential for the development of more targeted and effective therapeutics for a range of human diseases.

References

- 1. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate (S1P): Physiology and the effects of S1P receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S1P d20:1, an endogenous modulator of S1P d18:1/S1P2 -dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 6. Cardiovascular effects of sphingosine-1-phosphate (S1P) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inverse relationship between circulating sphingosine-1-phosphate and precursor species and coronary artery calcification score in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Sphingosine 1-phosphate: synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingosine-1-phosphate Acting via the S1P1 Receptor is a Downstream Signaling Pathway in Ceramide-Induced Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of sphingosine 1‐phosphate and its receptors in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. avantiresearch.com [avantiresearch.com]

- 19. Quality Control of Serum and Plasma by Quantification of (4E,14Z)-Sphingadienine-C18-1-Phosphate Uncovers Common Preanalytical Errors During Handling of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Enzymes Involved in S1P (d18:1(14Z)) Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a pivotal bioactive signaling lipid that plays a crucial role in a wide array of cellular processes, including proliferation, survival, migration, and immune responses. The specific biological activity of S1P is intricately linked to its molecular structure, which can vary in both its sphingoid long-chain base and the N-acyl chain of its ceramide precursor. This technical guide provides a comprehensive examination of the enzymes involved in the metabolism of a specific S1P isoform: S1P (d18:1(14Z)). This particular molecule is characterized by a d18:1 sphingoid backbone and a C14:1 fatty acyl chain with a cis double bond at the 14th position. A thorough understanding of the enzymatic pathways governing the synthesis and degradation of S1P (d18:1(14Z)) is fundamental to elucidating its distinct biological functions and for the strategic development of targeted therapeutic agents.

This guide details the core enzymes in the metabolic cascade of S1P (d18:1(14Z)), presents available quantitative data, provides detailed protocols for assessing enzyme activity, and offers visual representations of the pertinent metabolic pathways and experimental workflows.

Core Enzymes in S1P (d18:1(14Z)) Metabolism

The metabolic lifecycle of S1P (d18:1(14Z)) is governed by a delicate balance between its synthesis (anabolism) and degradation (catabolism).

Synthesis of S1P (d18:1(14Z))

The biosynthesis of S1P (d18:1(14Z)) is a sequential enzymatic process, commencing with the formation of its precursor, Ceramide (d18:1/14:1(Z)).

1. Ceramide Synthases (CerS): The initial and rate-limiting step in ceramide synthesis is catalyzed by a family of six ceramide synthase enzymes (CerS1-6). These enzymes facilitate the N-acylation of a sphingoid base with a specific fatty acyl-CoA. The substrate specificity of each CerS isoform for fatty acyl-CoAs of varying chain lengths is the primary determinant of the resulting ceramide species. For the synthesis of Ceramide (d18:1/14:1(Z)), the corresponding fatty acyl-CoA is myristoleoyl-CoA (C14:1-CoA). Based on established substrate preferences, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) are the principal candidates for this reaction, as they preferentially utilize C14-C16 fatty acyl-CoAs.[1]

2. Ceramidases (CDases): Ceramide can be catabolized by ceramidases, which hydrolyze the amide bond to release the sphingoid base (d18:1 sphingosine) and the fatty acid (myristoleic acid). Multiple forms of ceramidases exist—acid, neutral, and alkaline—each with distinct subcellular localizations and optimal pH ranges.

3. Sphingosine Kinases (SphKs): The terminal step in S1P biosynthesis is the phosphorylation of sphingosine. Two isoforms of sphingosine kinase, SphK1 and SphK2 , catalyze this ATP-dependent reaction.[2][3] Both enzymes are known to phosphorylate d18:1 sphingosine, converting it to S1P.[4][5]

Degradation of S1P (d18:1(14Z))

The cellular concentration of S1P is meticulously controlled through its degradation by two primary enzymatic pathways.

1. S1P Phosphatases (SPPs) and Lipid Phosphate Phosphatases (LPPs): S1P can be dephosphorylated back to sphingosine in a reversible reaction catalyzed by S1P-specific phosphatases, SPP1 and SPP2 .[6][7][8] These enzymes exhibit high specificity for sphingoid base-1-phosphates.[7][9] In the extracellular milieu, a family of lipid phosphate phosphatases (LPPs) with broader substrate specificity also contributes to S1P dephosphorylation.[9]

2. S1P Lyase (SPL): The irreversible degradation of S1P is carried out by S1P lyase . This enzyme cleaves the C2-C3 bond of S1P to produce phosphoethanolamine and a long-chain aldehyde.[10] In the case of S1P (d18:1(14Z)), this reaction would yield phosphoethanolamine and (Z)-2-hexadecenal.

Quantitative Data on Enzyme Activity

Precise kinetic data for the enzymes metabolizing the specific S1P (d18:1(14Z)) isoform are not extensively documented in the current literature. The following tables provide a summary of the known substrate specificities and available kinetic parameters for the most closely related substrates.

Table 1: Ceramide Synthase Substrate Specificity

| Enzyme Isoform | Acyl-CoA Specificity | Notes |

| CerS5 | C14-C16 acyl-CoAs | Demonstrates a strong preference for palmitoyl-CoA (C16:0).[11][12] Its activity with the unsaturated myristoleoyl-CoA (C14:1) is presumed but requires further quantitative characterization. |

| CerS6 | C14-C16 acyl-CoAs | Also exhibits a high specificity for palmitoyl-CoA (C16:0).[13][14][15] |

Table 2: Sphingosine Kinase Kinetic Parameters for d18:1 Sphingosine

| Enzyme Isoform | Substrate | K_m_ | V_max_ |

| SphK1 | d18:1 Sphingosine | ~5-10 µM[16] | Not consistently reported |

| SphK2 | d18:1 Sphingosine | ~10-20 µM[4] | Not consistently reported |

Note: Kinetic parameters are highly dependent on the specific assay conditions, including detergent concentrations and the source of the enzyme (recombinant vs. native).

Experimental Protocols

This section outlines detailed methodologies for key experiments to analyze the enzymes involved in S1P (d18:1(14Z)) metabolism.

Protocol 1: In Vitro Ceramide Synthase Assay using LC-MS/MS

This protocol is designed to quantify the formation of Ceramide (d18:1/14:1(Z)).[16][17][18]

-

Materials:

-

Microsomal fractions from cells or tissues.

-

d18:1-sphingosine.

-

Myristoleoyl-CoA (C14:1-CoA).

-

Reaction Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 2.5 mM MgCl₂, 0.5 mM DTT.

-

Internal Standard: C17:0-Ceramide.

-

Extraction Solvent: Chloroform/Methanol (2:1, v/v).

-

LC-MS/MS system.

-

-

Procedure:

-

Combine 50 µL of Reaction Buffer, 10 µL of d18:1-sphingosine (final concentration 10-50 µM), and 10 µL of Myristoleoyl-CoA (final concentration 10-50 µM) in a microcentrifuge tube.

-

Initiate the reaction by adding 10-50 µg of microsomal protein to a final volume of 100 µL.

-

Incubate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 500 µL of Extraction Solvent and 10 µL of the Internal Standard.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the lower organic phase to a new tube and dry under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Quantify the newly synthesized Ceramide (d18:1/14:1(Z)) by LC-MS/MS.[4][17][19]

-

Protocol 2: Sphingosine Kinase Activity Assay

A radioactive assay to measure the activity of SphK1 or SphK2.[16][19][20]

-

Materials:

-

Purified recombinant SphK1/SphK2 or cell lysates.

-

d18:1-sphingosine.

-

[γ-³²P]ATP.

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM ATP, 0.5% Triton X-100.

-

Extraction Solvent: Chloroform/Methanol/HCl (100:200:1, v/v/v).

-

Silica gel 60 TLC plate.

-

TLC Developing Solvent: 1-butanol/acetic acid/water (3:1:1, v/v/v).

-

Phosphorimager.

-

-

Procedure:

-

Prepare a reaction mixture containing 50 µL of Reaction Buffer, 10 µL of d18:1-sphingosine (final concentration 50 µM), and 10 µL of [γ-³²P]ATP (10 µCi).

-

Start the reaction by adding 10-20 µg of enzyme or lysate to a final volume of 100 µL.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction with 750 µL of Extraction Solvent.

-

Add 250 µL of chloroform and 250 µL of 1 M KCl, vortex, and centrifuge.

-

Collect and dry the lower organic phase.

-

Resuspend the extract and spot it on a TLC plate.

-

Develop the plate, dry it, and expose it to a phosphor screen.

-

Visualize and quantify the [³²P]-S1P product.

-

Protocol 3: S1P Phosphatase Assay

This protocol quantifies S1P phosphatase activity by measuring the release of inorganic phosphate.[10][21]

-

Materials:

-